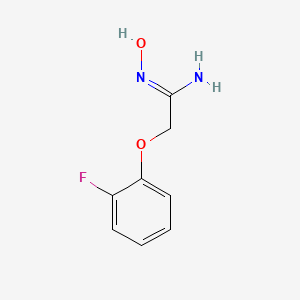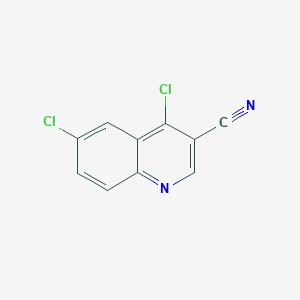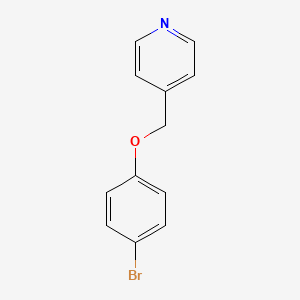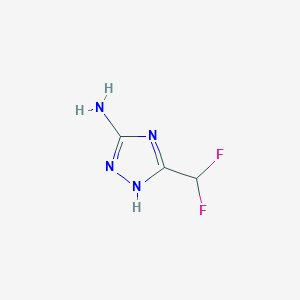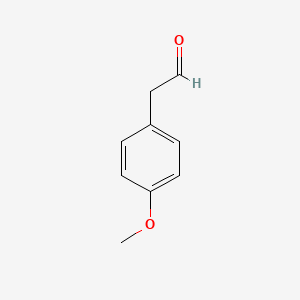
2-(4-methoxyphenyl)acetaldehyde
Overview
Description
2-(4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-methoxyphenyl)acetaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-methoxyphenyl ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) . Another method includes the reaction of 4-methoxybenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base like sodium hydride (NaH) .
Industrial Production Methods: In industrial settings, 4-methoxyphenylacetaldehyde is often produced through the catalytic hydrogenation of 4-methoxyphenylacetic acid using catalysts like Raney nickel under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 4-methoxyphenylacetate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 4-Methoxyphenylethanol.
Substitution: 4-Methoxyphenylacetate esters.
Scientific Research Applications
2-(4-methoxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetaldehyde involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . Additionally, it can participate in nucleophilic substitution reactions, forming derivatives that may exhibit biological activity .
Comparison with Similar Compounds
2-(4-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Similar in structure but differs in the position of the aldehyde group.
4-Methoxyphenylacetic acid: An oxidation product of 4-methoxyphenylacetaldehyde.
4-Methoxyphenylethanol: A reduction product of 4-methoxyphenylacetaldehyde.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVMXXOUOBRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205642 | |
| Record name | 4-Methoxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-26-4 | |
| Record name | 4-Methoxyphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Methoxyphenylacetaldehyde in chemical synthesis?
A1: 4-Methoxyphenylacetaldehyde serves as a valuable building block in organic synthesis. One notable application is its use in synthesizing (±)-bakuchiol, a natural compound with potential medicinal properties. This synthesis involves reacting 4-Methoxyphenylacetaldehyde with geranylindium sesquibromide. [] Furthermore, it acts as a starting material for synthesizing 8O-methylaphanorphine, a derivative of the marine alkaloid (-)-aphanorphine. This synthetic route, which involves a Friedel-Crafts alkylative cyclization, highlights the versatility of 4-Methoxyphenylacetaldehyde in constructing complex molecules. [, ]
Q2: How does the structure of 4-Methoxyphenylacetaldehyde relate to its potential as an attractant?
A2: Research suggests that the structure of 4-Methoxyphenylacetaldehyde contributes to its potential as an attractant, particularly for the oil palm pollinating weevil, Elaeidobius kamerunicus. While 4-Methoxyphenylacetaldehyde itself showed no attractant activity in olfactometer tests, a structurally similar compound, 4-ethoxyallylbenzene, displayed attracting behavior towards the weevils. [] This suggests that modifications to the alkoxy substituent on the aromatic ring can significantly impact the compound's attractant properties.
Q3: Has 4-Methoxyphenylacetaldehyde been identified in natural sources?
A3: Yes, 4-Methoxyphenylacetaldehyde has been identified in the fruiting bodies of the wood-rotting fungus Gloeophyllum odoratum. [] It is suggested to be part of a group of aromatic compounds derived from the lignin of the host tree. The presence of 4-Methoxyphenylacetaldehyde, along with other fragrant compounds, likely contributes to the pleasant odor of this fungus.
Q4: What is known about the reactivity of 4-Methoxyphenylacetaldehyde under acidic conditions?
A5: 4-Methoxyphenylacetaldehyde exhibits interesting reactivity under acidic conditions. In the presence of strong acids like sulfuric acid or phosphoric acid, it undergoes an aldehyde-ketone rearrangement, transforming into 4,4′-dimethoxydeoxybenzoin. [, ] This rearrangement demonstrates the susceptibility of the aldehyde functionality to acid-catalyzed transformations. Additionally, when treated with acetic anhydride, 4-Methoxyphenylacetaldehyde yields two isomeric 1,2-diacetoxy-1,2-di-(p-methoxyphenyl)ethanes. [] This reaction highlights the potential of 4-Methoxyphenylacetaldehyde to participate in reactions involving protecting groups and further emphasizes its versatility as a synthetic intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
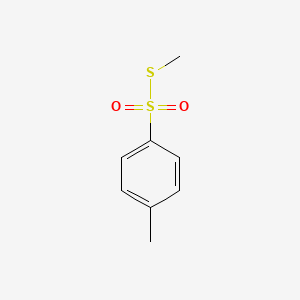
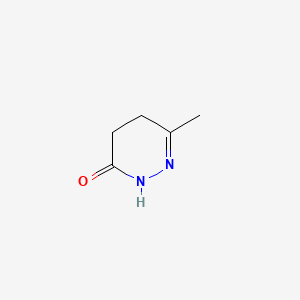

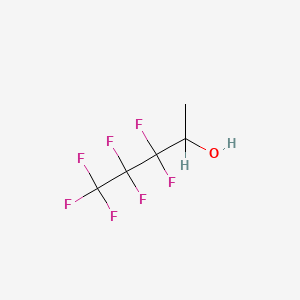

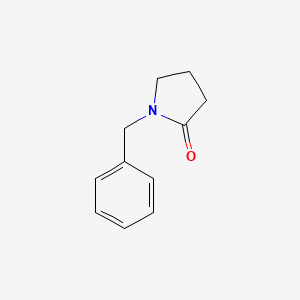

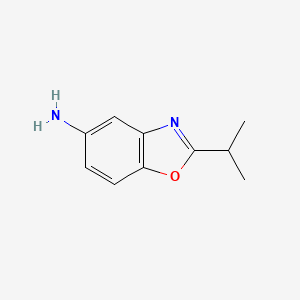
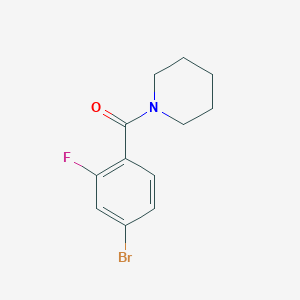
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)
